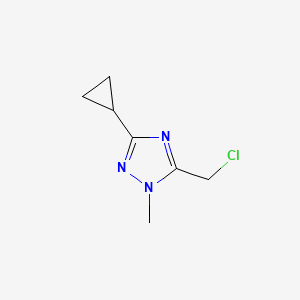

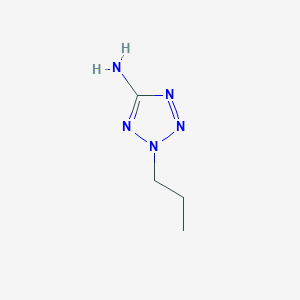

2H-Tetrazol-5-amine, 2-propyl-

Overview

Description

2H-Tetrazol-5-amine, 2-propyl- is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique chemical properties and diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with a propyl group attached to the second nitrogen atom.

Mechanism of Action

Target of Action

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . More research is needed to identify the specific targets of this compound.

Mode of Action

They are converted to an aldehyde derivative, but the reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .

Biochemical Pathways

It’s known that tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This suggests that it may interact with various biochemical pathways.

Pharmacokinetics

The compound is known to be a liquid at normal temperatures , which may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that some related compounds have shown significant cytotoxic effects . More research is needed to determine the specific effects of this compound.

Action Environment

It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound’s action may be influenced by the chemical environment.

Biochemical Analysis

Biochemical Properties

2H-Tetrazol-5-amine, 2-propyl- acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions

Molecular Mechanism

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .

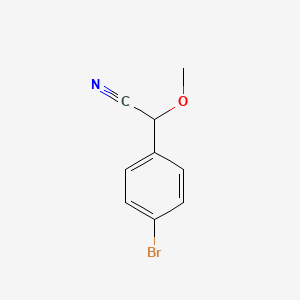

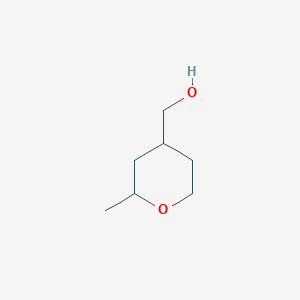

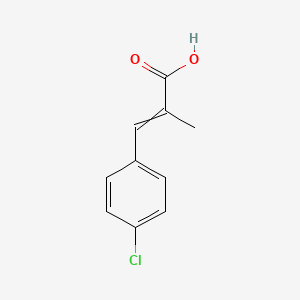

Preparation Methods

The synthesis of 2H-Tetrazol-5-amine, 2-propyl- can be achieved through several methods. One common approach involves the reaction of primary amines with sodium azide and triethyl orthoformate in an acidic medium . This method is known for its efficiency and high yield. Another approach involves the use of alcohols and aldehydes as starting materials, which react with sodium azide under specific conditions to form the desired tetrazole derivative . Industrial production methods often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

2H-Tetrazol-5-amine, 2-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to react with strong oxidizing agents, leading to the formation of corresponding oxidized products . Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives . Substitution reactions are also common, where the propyl group can be replaced with other functional groups using appropriate reagents and conditions .

Scientific Research Applications

2H-Tetrazol-5-amine, 2-propyl- has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive compounds with antibacterial, antifungal, and antitumor activities . The compound’s unique structure allows it to act as a bioisostere of carboxylic acids, making it valuable in drug design . In materials science, 2H-Tetrazol-5-amine, 2-propyl- is used in the development of advanced materials with enhanced properties, such as increased thermal stability and improved mechanical strength . Additionally, the compound is employed in catalysis, where it serves as a catalyst or catalyst precursor in various chemical reactions .

Comparison with Similar Compounds

2H-Tetrazol-5-amine, 2-propyl- can be compared with other similar compounds, such as 2H-Tetrazol-5-amine, 2-(2-propenyl)- and 2H-Tetrazol-5-amine, 2-methyl- . These compounds share a similar tetrazole ring structure but differ in the substituents attached to the nitrogen atom. The unique propyl group in 2H-Tetrazol-5-amine, 2-propyl- imparts distinct chemical properties and reactivity compared to its analogs . For example, the propyl group may influence the compound’s solubility, stability, and interaction with biological targets . This uniqueness makes 2H-Tetrazol-5-amine, 2-propyl- a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name |

2-propyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-2-3-9-7-4(5)6-8-9/h2-3H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHVXTQXNWCMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1N=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397935 | |

| Record name | 2H-Tetrazol-5-amine, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145181-98-2 | |

| Record name | 2H-Tetrazol-5-amine, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

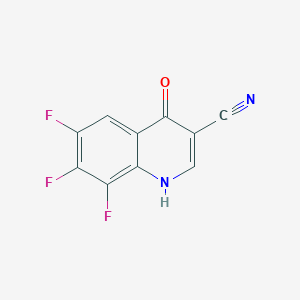

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3378642.png)